5-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione
Description
5-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione is a compound known for its potential therapeutic applications, particularly as an inhibitor of ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) enzymes. These enzymes are involved in the degradation of cartilage, making this compound a promising candidate for the treatment of osteoarthritis and other inflammatory conditions .
Properties
Molecular Formula |
C24H28N4O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C24H28N4O4/c1-32-20-9-7-19(8-10-20)28-23(30)21(25-24(28)31)11-12-22(29)27-15-13-26(14-16-27)17-18-5-3-2-4-6-18/h2-10,21H,11-17H2,1H3,(H,25,31) |
InChI Key |
QGMMXMQDEYTJER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione typically involves multiple steps, including the formation of the imidazolidine-2,4-dione core and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various substituted products
Scientific Research Applications
5-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione has been extensively studied for its applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its role in inhibiting ADAMTS enzymes and its effects on cellular processes.
Medicine: Potential therapeutic uses in treating osteoarthritis and other inflammatory diseases.
Industry: Applications in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The compound exerts its effects by inhibiting ADAMTS enzymes, which are involved in the degradation of cartilage. By blocking these enzymes, the compound helps maintain cartilage integrity and reduce inflammation. The molecular targets include specific sites on the ADAMTS enzymes, and the pathways involved are related to cartilage homeostasis and inflammatory response .
Comparison with Similar Compounds
Similar compounds include other ADAMTS inhibitors, such as:
5-[3-(Piperazin-1-yl)-3-oxopropyl]-imidazolidine-2,4-dione derivatives: These compounds share a similar core structure but differ in their functional groups.
Other imidazolidine-2,4-dione derivatives: These compounds may have different substituents, leading to variations in their biological activity and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
